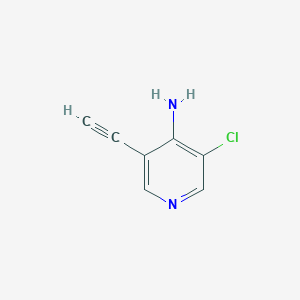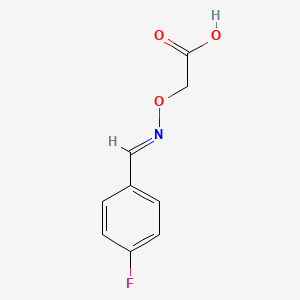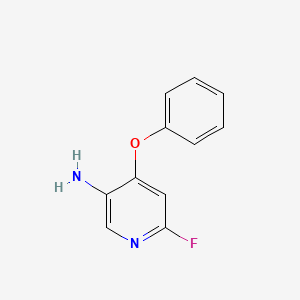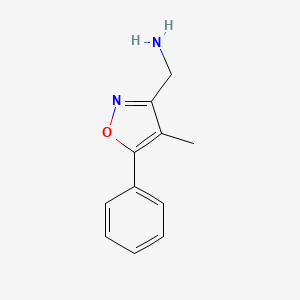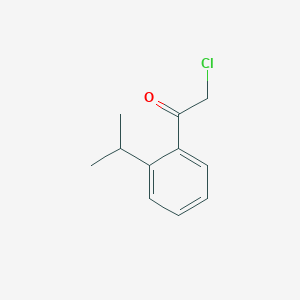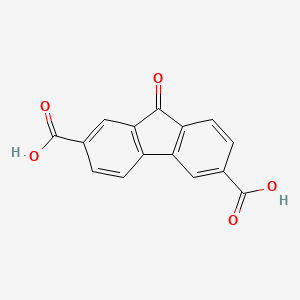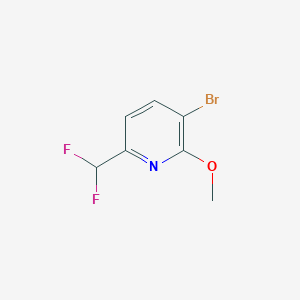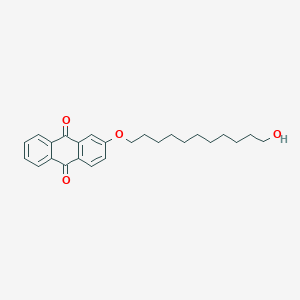
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various industries. Anthraquinone itself is a rigid, planar, and aromatic scaffold that is used in the paper industry, production of synthetic dyes, and crop protection
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione typically involves the reaction of anthraquinone with 11-hydroxyundecanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the hydroxyl group on the undecyl chain with the anthraquinone structure.
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation processes. For example, the oxidation of anthracene using chromium (VI) as an oxidant or the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride . These methods are scalable and can produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl group on the undecyl chain can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly employed.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, ethers, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cellular processes, and induce oxidative stress in cells. For example, anthraquinone derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication, which can lead to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound, used widely in industry and research.
1,4-Dihydroxyanthraquinone (Quinizarin): Known for its use in dye production and biological activities.
1,8-Dihydroxyanthraquinone (Chrysazin): Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Propiedades
Número CAS |
88778-81-8 |
|---|---|
Fórmula molecular |
C25H30O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-(11-hydroxyundecoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H30O4/c26-16-10-6-4-2-1-3-5-7-11-17-29-19-14-15-22-23(18-19)25(28)21-13-9-8-12-20(21)24(22)27/h8-9,12-15,18,26H,1-7,10-11,16-17H2 |
Clave InChI |
PHNVHULVEWIKHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)
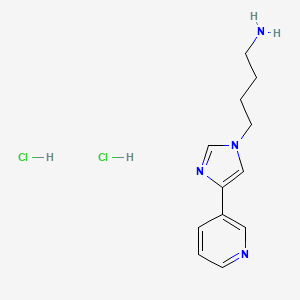
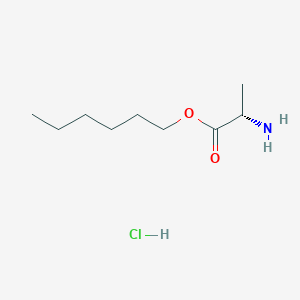

![2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
